amino}-2-(2,3-dichlorophenyl)acetic acid CAS No. 1404824-58-3](/img/structure/B2716439.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,3-dichlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl moiety
作用機序
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids .
Biochemical Pathways
The compound may participate in reactions involving the formation of amides , but the specific pathways and their downstream effects need further investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This step ensures that the amino group does not participate in subsequent reactions .
-
Formation of the Acetic Acid Derivative: : The protected amino compound is then reacted with 2,3-dichlorobenzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to form the desired acetic acid derivative.
-
Deprotection: : The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, yielding the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable solvents and reagents, along with optimized reaction conditions, would be crucial for industrial applications.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can target the dichlorophenyl moiety, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced dichlorophenyl derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives with various nucleophiles.
科学的研究の応用
2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
-
Organic Synthesis:
-
Biological Studies: : It is used in studies investigating the effects of dichlorophenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
-
Industrial Applications: : The compound is explored for its potential use in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
類似化合物との比較
Similar Compounds
2-{(Tert-butoxy)carbonylamino}-2-phenylacetic acid: Similar structure but lacks the dichlorophenyl moiety.
2-{(Tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid: Similar structure with a different substitution pattern on the phenyl ring.
2-{(Tert-butoxy)carbonylamino}-2-(2,4-dichlorophenyl)acetic acid: Similar structure with different positions of chlorine atoms on the phenyl ring.
Uniqueness
The presence of the 2,3-dichlorophenyl moiety in 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
2-(2,3-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-6-5-7-9(15)10(8)16/h5-7,11H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFCPXMNLBKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
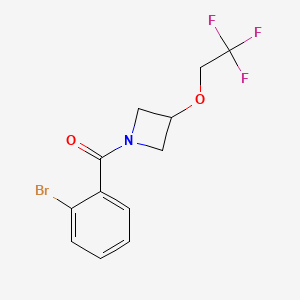
![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)
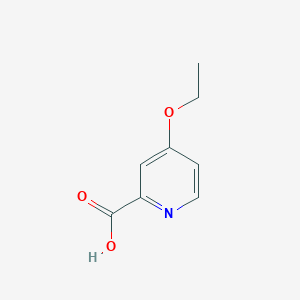
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)
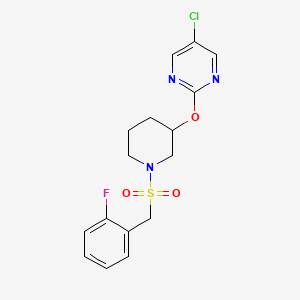
![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)
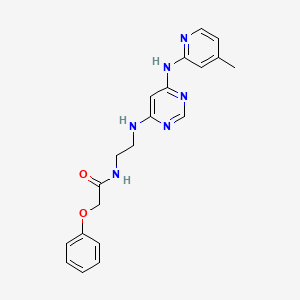
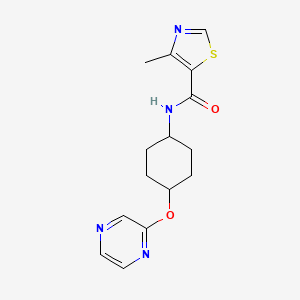
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
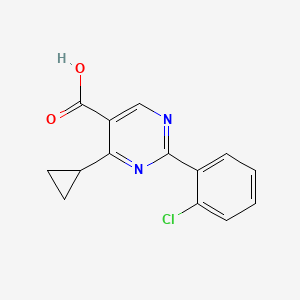
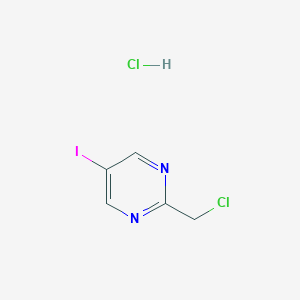
![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)
